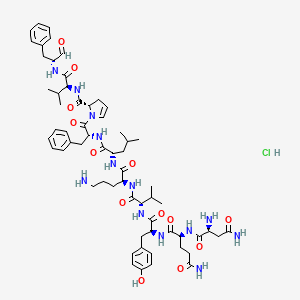
NSC260594
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NSC260594 is a small molecule identified from the National Cancer Institute diversity set IV compound library. It has shown significant potential in targeting Myeloid cell leukemia-1 (Mcl-1) expression and has been studied for its cytotoxic effects on triple-negative breast cancers . Additionally, this compound has demonstrated antiviral activity by inhibiting the interaction between the Human Immunodeficiency Virus Type 1 (HIV-1) RNA and the Gag protein .
Preparation Methods
The synthetic routes and reaction conditions for NSC260594 are not extensively detailed in the available literature. it is known to be a quinolinium derivative, which suggests that its synthesis involves the formation of a quinolinium core structure
Chemical Reactions Analysis
NSC260594 undergoes several types of chemical reactions, including:
Binding Reactions: This compound binds to the shallow groove of the Mcl-1 protein, inhibiting its expression through the downregulation of Wnt signaling proteins.
Common reagents and conditions used in these reactions include:
Wnt Signaling Inhibitors: This compound downregulates Wnt signaling proteins to inhibit Mcl-1 expression.
RNA Binding Assays: This compound is used in assays to study its interaction with RNA structures.
The major products formed from these reactions are the inhibition of Mcl-1 expression and the prevention of HIV-1 RNA packaging .
Scientific Research Applications
NSC260594 has several scientific research applications, including:
Antiviral Research: This compound exhibits potent antiviral activity by inhibiting the interaction between HIV-1 RNA and the Gag protein, making it a promising candidate for antiretroviral drug development.
Apoptosis Studies: This compound induces apoptosis in cancer cells by downregulating Wnt signaling proteins and inhibiting Mcl-1 expression.
Mechanism of Action
NSC260594 exerts its effects through the following mechanisms:
Inhibition of Mcl-1 Expression: this compound binds to the shallow groove of the Mcl-1 protein, inhibiting its expression through the downregulation of Wnt signaling proteins.
Inhibition of HIV-1 RNA Packaging: This compound prevents the interaction of the Gag protein with the HIV-1 RNA stem-loop 3 (SL3) structure, stabilizing the global packaging signal region and reducing the incorporation of gRNA into virions.
Comparison with Similar Compounds
NSC260594 can be compared with other similar compounds, such as:
NSC260593: Another quinolinium derivative with similar RNA binding properties.
NSC260595: A compound with similar cytotoxic effects on cancer cells.
This compound is unique in its dual functionality, targeting both cancer cells and viral RNA interactions, making it a versatile compound for research in multiple fields .
Properties
Molecular Formula |
C29H24N6O3 |
|---|---|
Molecular Weight |
504.5 g/mol |
IUPAC Name |
4-[(1-methyl-6-nitroquinolin-4-ylidene)amino]-N-[4-[(1-methylpyridin-4-ylidene)amino]phenyl]benzamide |
InChI |
InChI=1S/C29H24N6O3/c1-33-16-13-24(14-17-33)30-21-7-9-23(10-8-21)32-29(36)20-3-5-22(6-4-20)31-27-15-18-34(2)28-12-11-25(35(37)38)19-26(27)28/h3-19H,1-2H3,(H,32,36) |
InChI Key |
SDVVSJQTYKFAFR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=NC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)N=C4C=CN(C5=C4C=C(C=C5)[N+](=O)[O-])C)C=C1 |
Synonyms |
NSC-260594 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![tert-butyl N-[(2S)-1-[[(2S)-2-[[(2S,3S,5R)-1-cyclohexyl-3,6-dihydroxy-5-methyldecan-2-yl]amino]-4-methylpentanoyl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate](/img/structure/B1201088.png)
![[5-(7-Bromo-8-methyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] dihydrogen phosphate](/img/structure/B1201091.png)
